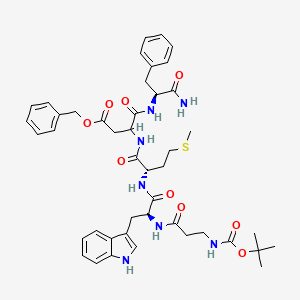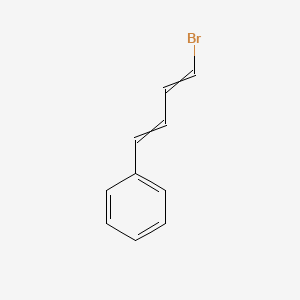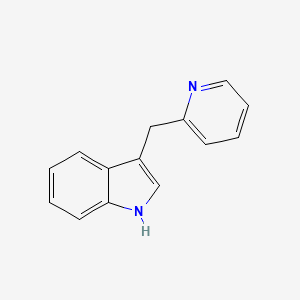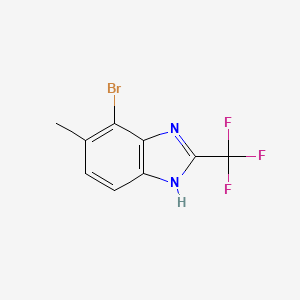
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific protective groups to prevent unwanted reactions during synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl group of the first amino acid is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with the amino group of the next amino acid in the sequence. This process is repeated until the entire peptide chain is assembled. The final product is then deprotected to remove the Boc groups and other protective groups used during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. These machines can handle multiple reactions simultaneously, significantly reducing the time required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product and ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
Aplicaciones Científicas De Investigación
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. These events may include the activation of signaling pathways, changes in gene expression, and alterations in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can be compared with other similar peptide compounds, such as:
N-T-Boc-B-ala-trp-met-asp-pheamide: Similar in structure but lacks the benzyl group on the aspartic acid residue.
Pentagastrin: A peptide with a different sequence but similar protective groups.
L-Phenylalaninamide: A simpler peptide with fewer amino acids
Propiedades
Fórmula molecular |
C44H55N7O9S |
|---|---|
Peso molecular |
858.0 g/mol |
Nombre IUPAC |
benzyl 4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C44H55N7O9S/c1-44(2,3)60-43(58)46-21-19-37(52)48-35(24-30-26-47-32-18-12-11-17-31(30)32)41(56)49-33(20-22-61-4)40(55)51-36(25-38(53)59-27-29-15-9-6-10-16-29)42(57)50-34(39(45)54)23-28-13-7-5-8-14-28/h5-18,26,33-36,47H,19-25,27H2,1-4H3,(H2,45,54)(H,46,58)(H,48,52)(H,49,56)(H,50,57)(H,51,55)/t33-,34-,35-,36?/m0/s1 |
Clave InChI |
RUTLSXBFPVGFFZ-SFGGGBLOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)

![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
